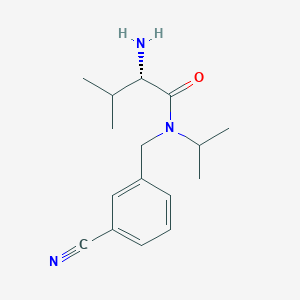

(S)-2-Amino-N-(3-cyano-benzyl)-N-isopropyl-3-methyl-butyramide

CAS No.:

Cat. No.: VC13479174

Molecular Formula: C16H23N3O

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23N3O |

|---|---|

| Molecular Weight | 273.37 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(3-cyanophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |

| Standard InChI | InChI=1S/C16H23N3O/c1-11(2)15(18)16(20)19(12(3)4)10-14-7-5-6-13(8-14)9-17/h5-8,11-12,15H,10,18H2,1-4H3/t15-/m0/s1 |

| Standard InChI Key | CSDFHGPNQOPMIS-HNNXBMFYSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)C#N)C(C)C)N |

| SMILES | CC(C)C(C(=O)N(CC1=CC(=CC=C1)C#N)C(C)C)N |

| Canonical SMILES | CC(C)C(C(=O)N(CC1=CC(=CC=C1)C#N)C(C)C)N |

Introduction

Synthesis

The synthesis of (S)-2-Amino-N-(3-cyano-benzyl)-N-isopropyl-3-methyl-butyramide typically involves multi-step organic reactions:

-

Starting Materials:

-

A precursor containing the (S)-configured amino group.

-

Benzyl derivatives with a cyano substituent.

-

Isopropylating agents.

-

-

Reaction Pathway:

-

The synthesis begins with the activation of the butyramide skeleton.

-

Subsequent substitution reactions introduce the cyano-benzyl and isopropyl groups.

-

The final product is purified using chromatographic techniques.

-

This compound's preparation requires precise control of reaction conditions to maintain stereochemical integrity.

Anticancer and Antimicrobial Potential

Compounds with cyano groups and amide functionalities are often explored for anticancer or antimicrobial activities due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

Analytical Characterization

To confirm the structure and purity of (S)-2-Amino-N-(3-cyano-benzyl)-N-isopropyl-3-methyl-butyramide, analytical techniques such as the following are used:

-

Nuclear Magnetic Resonance (NMR):

-

NMR and NMR provide detailed insights into the chemical environment of hydrogen and carbon atoms.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups like amides () and cyano () groups.

-

Challenges

-

Limited availability of detailed biological data hinders immediate application development.

-

The stereochemical complexity adds to synthetic challenges.

Future Directions

-

Comprehensive biological screening to evaluate pharmacological potential.

-

Structural modifications to enhance activity and solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume